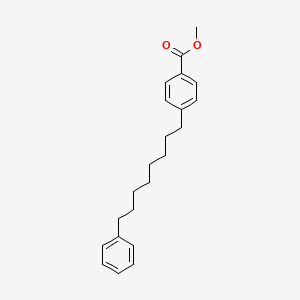
2-(1-Bromopropyl)-6-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Bromopropyl)-6-methylpyridine is an organic compound that belongs to the class of bromopyridines It is characterized by a bromine atom attached to the first carbon of a propyl group, which is in turn attached to the second carbon of a 6-methylpyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromopropyl)-6-methylpyridine typically involves the bromination of 6-methylpyridine followed by the introduction of a propyl group. One common method is the electrophilic aromatic substitution reaction, where 6-methylpyridine is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). This reaction introduces a bromine atom at the desired position on the pyridine ring.
Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator like benzoyl peroxide. This method is advantageous due to its mild reaction conditions and high selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Bromopropyl)-6-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution (SN2 and SN1): The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Elimination Reactions (E2 and E1): Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyridine N-oxides or reduced to form dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) in solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Elimination: Alkenes with a pyridine ring.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridines.
Aplicaciones Científicas De Investigación
2-(1-Bromopropyl)-6-methylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs targeting neurological and inflammatory diseases.
Material Science: It is used in the preparation of functional materials, including polymers and liquid crystals.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Mecanismo De Acción
The mechanism of action of 2-(1-Bromopropyl)-6-methylpyridine in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes deprotonation to form alkenes.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromopyridine: Lacks the propyl group, making it less versatile in certain synthetic applications.
6-Methylpyridine: Lacks the bromine atom, limiting its reactivity in substitution and elimination reactions.
2-(1-Chloropropyl)-6-methylpyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity.
Uniqueness
2-(1-Bromopropyl)-6-methylpyridine is unique due to the presence of both a bromine atom and a propyl group, which allows for a wide range of chemical transformations. Its structure provides a balance between reactivity and stability, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H12BrN |
|---|---|
Peso molecular |
214.10 g/mol |
Nombre IUPAC |
2-(1-bromopropyl)-6-methylpyridine |
InChI |
InChI=1S/C9H12BrN/c1-3-8(10)9-6-4-5-7(2)11-9/h4-6,8H,3H2,1-2H3 |
Clave InChI |
VAVJTMNMOBORCI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC(=N1)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


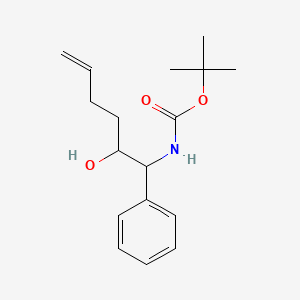
![1-[4-(Dimethylamino)phenyl]-3-hydroxypyridin-4-one](/img/structure/B13882904.png)
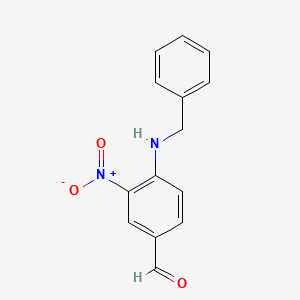
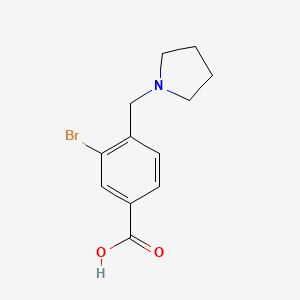
![2-Amino-4-[(4-methylphenyl)methyl]pentanedioic acid](/img/structure/B13882913.png)
![N-[2-(cyanomethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B13882919.png)
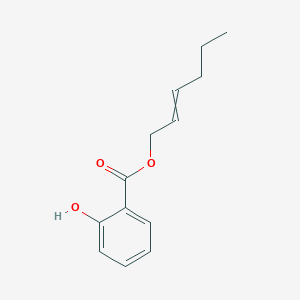

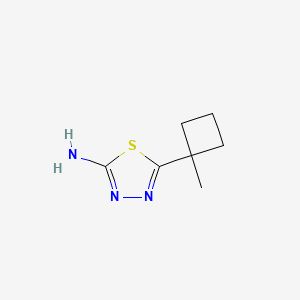
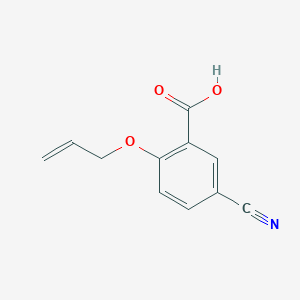
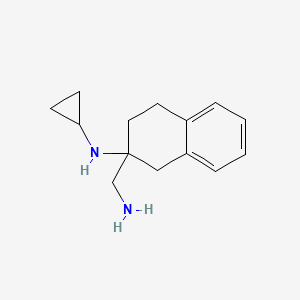
![[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid](/img/structure/B13882954.png)

